molecular formula C22H30N4O4S B2825821 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049469-74-0

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2825821
CAS RN: 1049469-74-0
M. Wt: 446.57
InChI Key: CXSSGKUJUSQJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Affinity and Selectivity

Research has shown that derivatives of this compound exhibit significant affinity and selectivity towards dopamine D3 receptors. For instance, studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides demonstrate potent and selective ligand activity for dopamine D3 receptors, suggesting potential applications in neurological research and drug development (Leopoldo et al., 2002). These findings underscore the potential of these compounds in the design of new therapeutic agents targeting specific receptor sites in the brain.

Metabolic Pathways and Drug Metabolism

Another aspect of research on this compound focuses on its metabolic pathways and the role of cytochrome P450 enzymes in its oxidative metabolism. A study by Hvenegaard et al. (2012) elucidated the enzymes involved in the metabolism of Lu AA21004, a novel antidepressant, demonstrating the compound's metabolism to various metabolites through specific cytochrome P450 pathways (Hvenegaard et al., 2012). Understanding these metabolic processes is critical for developing drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Activity Studies

Research also includes in vitro studies examining the tocolytic activity of similar compounds, highlighting their potential in inhibiting uterine contractions. For example, the synthesis and characterization of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide revealed significant inhibitory effects on oxytocin and acetylcholine-induced contractions in rat uterine smooth muscle (Lucky & Omonkhelin, 2009). These findings suggest potential applications in managing preterm labor or other conditions requiring uterine relaxation.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-24(2)31(28,29)19-10-8-18(9-11-19)22(27)23-12-13-25-14-16-26(17-15-25)20-6-4-5-7-21(20)30-3/h4-11H,12-17H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSSGKUJUSQJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.